4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Description
4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a nitro group, a piperidine ring, and a sulfonyl group attached to a benzoic acid core
Properties
IUPAC Name |
4-nitro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(22)16-9-6-14(20(23)24)12-17(16)13-4-7-15(8-5-13)27(25,26)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLVQBRUCRINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692398 | |
| Record name | 5-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-67-0 | |
| Record name | 5-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:
Sulfonylation: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base such as pyridine.
Piperidine Introduction: The piperidine ring is attached through nucleophilic substitution reactions, where piperidine reacts with an appropriate leaving group on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Amino-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and sulfonyl groups on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the piperidine and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.
2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid: Lacks the nitro group, which reduces its potential for redox reactions.
4-Nitro-2-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid: Similar structure but with a morpholine ring instead of piperidine, which can alter its biological activity and chemical reactivity.
Uniqueness
4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activities. The presence of the nitro group, piperidine ring, and sulfonyl group allows for multiple interactions with biological targets and a variety of chemical transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
